molecular formula C18H31N3O4 B13219932 tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B13219932
M. Wt: 353.5 g/mol
InChI Key: LDPJKKMTWFMKQK-UHFFFAOYSA-N
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Description

This compound features a cyclohexyl backbone substituted at the 4-position with a hydroxy group and a methyl-linked 3-tert-butyl-1,2,4-oxadiazole moiety. Structural studies of similar compounds often employ crystallographic tools like SHELX for refinement, though direct evidence for this compound’s crystal structure is unavailable in the provided data .

Properties

Molecular Formula

C18H31N3O4

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl N-[4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C18H31N3O4/c1-16(2,3)14-20-13(25-21-14)11-18(23)9-7-12(8-10-18)19-15(22)24-17(4,5)6/h12,23H,7-11H2,1-6H3,(H,19,22)

InChI Key

LDPJKKMTWFMKQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of hydrazides with nitriles in the presence of a dehydrating agent.

    Attachment of the oxadiazole ring to the cyclohexyl moiety: This step may involve a nucleophilic substitution reaction where the oxadiazole ring is introduced to a pre-functionalized cyclohexyl compound.

    Introduction of the tert-butyl carbamate group: This can be done through the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.

Medicine

    Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and hydroxycyclohexyl moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog 1: N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Key Features :

  • Synthesis : Prepared via HCl/1,4-dioxane deprotection of a tert-butyl carbamate intermediate (86% yield), highlighting efficient carbamate removal under mild conditions .
  • Bioactivity : Demonstrates antimicrobial activity against enteric pathogens, suggesting the oxadiazole-carbamate scaffold’s relevance in drug discovery .

Comparison :

  • The target compound replaces the phenoxyphenyl group with a 3-tert-butyl substituent, likely increasing lipophilicity and steric bulk. This substitution may reduce aromatic interactions but improve membrane permeability.
  • The cyclohexyl-hydroxy group in the target compound introduces conformational rigidity absent in the aniline-based analog.

Structural Analog 2: tert-Butyl Benzyl(4-((5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydrazono)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

Key Features :

  • Core Structure : A bicyclo[2.2.2]octane framework replaces cyclohexane, increasing rigidity.
  • Synthesis : Microwave-assisted reactions achieved 40% yield, lower than the target compound’s analogs, possibly due to complex bicyclic system reactivity .

Comparison :

  • The bicyclic system in this analog may enhance binding specificity compared to the target’s monocyclic cyclohexane.

Structural Analog 3: tert-Butyl Ethyl((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamate

Key Features :

  • Substituents : A simpler 3-methyl-oxadiazole and ethyl group, lacking the cyclohexyl-hydroxy motif.

Comparison :

  • The target’s 3-tert-butyl group may confer greater metabolic stability compared to the 3-methyl substituent.

Insights :

  • Analog 1’s high yield suggests efficient carbamate deprotection under mild conditions, a strategy applicable to the target compound.
  • Microwave synthesis (Analog 2) shows lower yields, possibly due to side reactions in complex frameworks.

Biological Activity

tert-Butyl N-{4-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxycyclohexyl}carbamate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates a tert-butyl group, a carbamate moiety, and an oxadiazole ring, which collectively may confer various pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H28N4O3C_{16}H_{28}N_4O_3, and it exhibits a complex structure that suggests diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H28N4O3C_{16}H_{28}N_4O_3
Molecular Weight312.42 g/mol
CAS Number2059944-03-3

The biological activity of this compound can be hypothesized based on its structural analogs and known mechanisms of similar compounds:

Target Interactions:

  • Acetylcholinesterase Inhibition: Similar carbamate derivatives have been shown to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synaptic junctions, which can enhance cholinergic signaling.
  • Oxidative Stress Modulation: The oxadiazole moiety may contribute to antioxidant properties, potentially reducing oxidative stress in cellular environments.

Mode of Action:
The compound may exert its effects through:

  • Hydrogen Bonding: Interactions with target enzymes or receptors via hydrogen bonds.
  • Hydrophobic Interactions: Favorable interactions with lipid membranes or hydrophobic pockets in proteins.

In Vitro Studies

Research has indicated that related compounds exhibit neuroprotective effects against amyloid-beta (Aβ) toxicity, a hallmark of neurodegenerative diseases such as Alzheimer's. For instance, studies on similar oxadiazole derivatives have demonstrated:

  • Cell Viability Improvement: Compounds showed significant protection of astrocytes against Aβ-induced toxicity, enhancing cell viability by up to 62% in treated cultures compared to untreated controls .

In Vivo Studies

In vivo models have been utilized to assess the efficacy of compounds with structural similarities:

  • Behavioral Assessments: Compounds demonstrated improved cognitive functions in scopolamine-induced memory impairment models.
  • Biochemical Analysis: Reduction in markers of oxidative stress (e.g., malondialdehyde levels) was observed following treatment with oxadiazole derivatives .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of a structurally related compound (M4), it was found that:

  • The compound inhibited Aβ aggregation by 85% at concentrations of 100 μM.
  • It also showed moderate inhibition of β-secretase activity (IC50 = 15.4 nM), suggesting a dual mechanism of action that could be beneficial for Alzheimer's disease treatment .

Case Study 2: Antioxidant Activity

Another study highlighted the antioxidant potential of similar carbamate compounds:

  • Treatment resulted in decreased oxidative stress markers and improved overall cell health in neuronal cultures exposed to toxic agents.

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